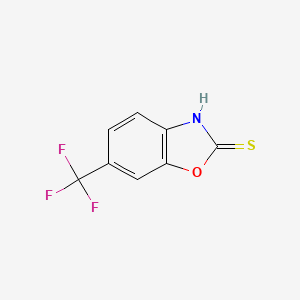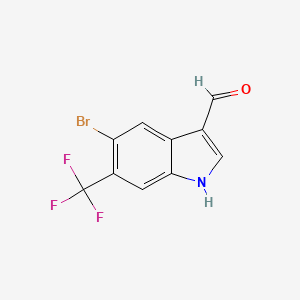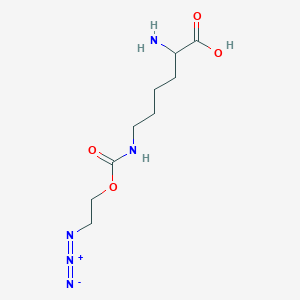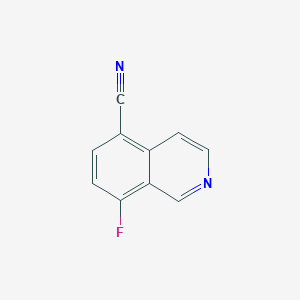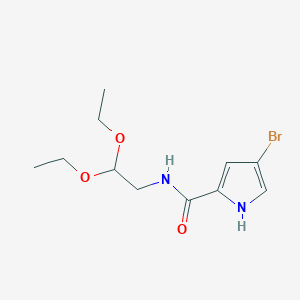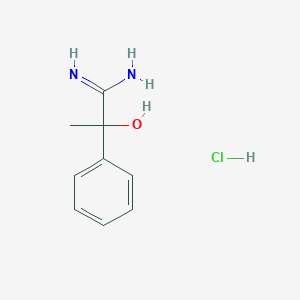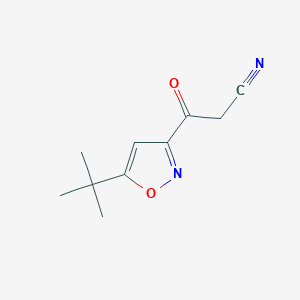
3-(3-Fluorobenzyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
“3-(3-Fluorobenzyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C12H13FO2. It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . Cyclobutanecarboxylic acid is a colorless nonvolatile liquid and is an intermediate in organic synthesis .
Applications De Recherche Scientifique
Structural and Conformational Analysis
- X-Ray Diffraction Studies : The structure and conformation of related compounds like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been determined using X-ray diffraction methods. These studies highlight the pucker of the cyclobutane ring and the effect of substituents on bond lengths (Reisner et al., 1983).
Synthesis and Application in Imaging
- Synthesis for Imaging : The synthesis of [F‐18]‐1‐amino‐3‐fluorocyclobutanecarboxylic acid (FACBC), a tumor-avid amino acid, has been developed for positron emission tomography, demonstrating the potential of such compounds in medical imaging (Shoup & Goodman, 1999).
Chemical Synthesis and Reactions
Synthesis of Derivatives : Research includes the synthesis of stereoisomeric 3-substituted cyclobutanecarboxylic acid derivatives, highlighting methods like ring-forming malonic ester cycloalkylation, and indicating the potential for creating a variety of related compounds (Dehmlow & Schmidt, 1990).
Polymerization Studies : The reactivities of 1-substituted cyclobutene derivatives, including carboxylate esters, have been investigated for applications in ring-opening metathesis polymerization (ROMP), suggesting applications in material science and polymer chemistry (Song et al., 2010).
Coordination Polymer-Mediated Molecular Surgery : A study demonstrates the interconversion of dicyclobutane compounds using a coordination polymer, highlighting a novel approach in organic synthesis and potentially impacting the synthesis of complex organic compounds (Wang et al., 2022).
Neuropharmacological Research
- Neuropharmacology : Cyclobutanecarboxylic acid derivatives, including urea, hydrazide, and amide derivatives, have been examined for their central nervous system depressant properties, myorelaxant, antitremorine, and anticonvulsant activities, suggesting potential applications in neuropharmacology (Zirvi & Jarboe, 1976).
Mécanisme D'action
Cyclobutane derivatives, like “3-(3-Fluorobenzyl)cyclobutanecarboxylic acid”, have attracted scientific interest for their potential applications in various fields of research and industry. For example, cyclobutanecarboxylic acid, a related compound, is an intermediate in organic synthesis and is a precursor to cyclobutylamine .
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-3-1-2-8(7-11)4-9-5-10(6-9)12(14)15/h1-3,7,9-10H,4-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSFIRHSGICRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)

![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)

![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)
